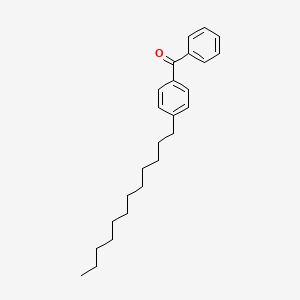
(4-Dodecylphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Dodecylphenyl)(phenyl)methanone is an organic compound characterized by a phenyl group substituted with a dodecyl chain at the para position and a methanone group. This compound is part of the broader class of aromatic ketones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dodecylphenyl)(phenyl)methanone typically involves Friedel-Crafts acylation. This reaction uses an aromatic compound (in this case, benzene) and an acyl chloride (such as 4-dodecylbenzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (4-Dodecylphenyl)(phenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Dodecylphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of (4-Dodecylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding to biological targets. Additionally, the dodecyl chain provides hydrophobic interactions that can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Benzophenone: Similar in structure but lacks the dodecyl chain.
(4-Hydroxyphenyl)(phenyl)methanone: Contains a hydroxyl group instead of a dodecyl chain.
(4-Methylphenyl)(phenyl)methanone: Features a methyl group instead of a dodecyl chain.
Uniqueness: (4-Dodecylphenyl)(phenyl)methanone is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This chain increases the compound’s hydrophobicity, making it more suitable for applications requiring non-polar characteristics. Additionally, the dodecyl chain can influence the compound’s biological activity by enhancing its interaction with lipid membranes.
Properties
CAS No. |
54687-42-2 |
|---|---|
Molecular Formula |
C25H34O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4-dodecylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25(26)23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3 |
InChI Key |
TZCWMGBBZHZRRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















